molecular formula C9H11BrO3 B1438833 Tert-butyl 3-bromofuran-2-carboxylate CAS No. 59862-90-7

Tert-butyl 3-bromofuran-2-carboxylate

Cat. No. B1438833
CAS RN: 59862-90-7
M. Wt: 247.09 g/mol
InChI Key: STWBDYGNHJTHOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl 3-bromofuran-2-carboxylate starts from methionine, which is protected at the N-terminus using benzyl carbonochloridate. Subsequently, the tert-butyl ester is introduced using a Steglich-type esterification reaction. After methylation resulting in the sulfonium salt, the cyclization reaction is performed .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromofuran-2-carboxylate is represented by the InChI code 1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 .


Chemical Reactions Analysis

Tert-butyl 3-bromofuran-2-carboxylate is used as a standard reagent in synthetic organic chemistry . It is used to introduce tert-butyl groups .


Physical And Chemical Properties Analysis

Tert-butyl 3-bromofuran-2-carboxylate has a molecular weight of 247.09 g/mol. It is available in liquid or solid or semi-solid or lump form . The storage temperature is in an inert atmosphere, 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 3-bromofuran-2-carboxylate: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure is pivotal in constructing complex compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, and anticancer properties . The bromine atom in this compound acts as a good leaving group, facilitating further chemical transformations.

Pharmaceutical Research

In pharmaceutical research, Tert-butyl 3-bromofuran-2-carboxylate serves as a building block for the development of new drugs. It is used to create novel pharmacophores that can interact with biological targets, potentially leading to the discovery of new therapeutic agents .

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals. Its reactivity allows for the creation of pesticides and herbicides that help in protecting crops from pests and diseases, contributing to agricultural productivity .

Material Science

In material science, Tert-butyl 3-bromofuran-2-carboxylate can be utilized to synthesize organic compounds that form part of advanced materials. These materials may have specific applications in electronics, coatings, or as functional additives .

Peptide Synthesis

The compound finds application in peptide synthesis, particularly in the formation of dipeptides. It can be used to protect amino acids during the synthesis process, ensuring that the resulting peptides are correctly formed without unwanted side reactions .

Catalysis

Tert-butyl 3-bromofuran-2-carboxylate: may be involved in catalytic processes. Its structure can be modified to create catalysts that speed up chemical reactions, which is crucial in industrial chemical synthesis .

Safety And Hazards

Tert-butyl 3-bromofuran-2-carboxylate is not intended for human or veterinary use. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Tert-butyl 3-bromofuran-2-carboxylate could be used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It could also be used in the synthesis of new Cα-tetrasubstituted α-amino acids .

properties

IUPAC Name

tert-butyl 3-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBDYGNHJTHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652788
Record name tert-Butyl 3-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromofuran-2-carboxylate

CAS RN

59862-90-7
Record name tert-Butyl 3-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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